4-Chloro-2-fluoro-3-formylphenylboronic acid
Overview
Description
4-Chloro-2-fluoro-3-formylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 4-Chloro-2-fluoro-3-formylphenylboronic acid involves several steps. The starting material is often 4-Bromobenzaldehyde, which undergoes acetalization to give 1-bromo-4-(diethoxymethyl)benzene. The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound. Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-3-formylphenylboronic acid is represented by the formula C7H5BClFO3 .Chemical Reactions Analysis
4-Chloro-2-fluoro-3-formylphenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives via reaction with MIDA, followed by Suzuki reaction with halides or amination with amines .Physical And Chemical Properties Analysis
4-Chloro-2-fluoro-3-formylphenylboronic acid is a solid substance with a molecular weight of 202.38 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Antifungal Activity
4-Chloro-2-fluoro-3-formylphenylboronic acid and its isomers demonstrate significant antifungal activity. Research has shown these compounds to be effective against various fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent and tautomeric equilibrium to benzoxaborole forms were found to influence their antifungal potency (Borys et al., 2019).
Spectroscopic and Adsorption Studies
Studies using infrared, Raman, and surface-enhanced Raman spectroscopy (SERS) have been conducted on fluoro and formyl analogues of phenylboronic acids, including 4-Chloro-2-fluoro-3-formylphenylboronic acid. These studies are essential for understanding the adsorption mechanisms and molecular interactions of these compounds, which is crucial for various applications in material science and chemistry (Piergies et al., 2013).
Structural and Tautomeric Equilibria
Research has been done on the synthesis, molecular, and crystal structures of fluoro-substituted 2-formylphenylboronic acids. This includes the study of their tautomeric equilibrium and the effect of fluorine position on their properties. These studies are vital for the development of new compounds with specific structural and chemical properties (Kowalska et al., 2016).
Fluorescence Quenching Mechanism
The fluorescence quenching of related boronic acid derivatives has been studied, which helps in understanding the photophysical properties of these compounds. This research is important for applications in sensing technologies and molecular imaging (Geethanjali et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-chloro-2-fluoro-3-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOCAKEWZXMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)C=O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223549 | |
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-formylphenylboronic acid | |
CAS RN |
1451393-44-4 | |
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(4-chloro-2-fluoro-3-formylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501223549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.